PF-4800567 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

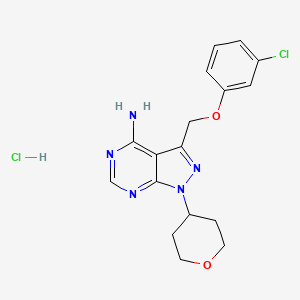

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXZQMUZEHTFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-28-0 | |

| Record name | PF-4800567 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHN7WPV2AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-4800567 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4800567 is a potent, selective, and ATP-competitive small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a crucial serine/threonine kinase involved in the regulation of the circadian clock and other cellular processes.[1][2][3][4] Developed by Pfizer, it serves as an invaluable chemical probe for dissecting the specific biological functions of CK1ε, particularly in distinguishing its role from the closely related isoform, CK1δ.[1][2] This technical guide provides a comprehensive overview of PF-4800567's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with the CK1ε signaling pathway.

Core Mechanism of Action

PF-4800567 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of CK1ε.[1][2][5] X-ray crystallography studies have provided critical insight into its binding mode, revealing that PF-4800567 preferentially binds to the 'DFG-out' conformation of CK1ε.[2][6] This conformation is an inactive state of the kinase, and the inhibitor's ability to stabilize this state is a key determinant of its potency and isoform selectivity.[2] The pyrazolopyrimidine core of the molecule establishes crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors, while other moieties of the compound extend into hydrophobic pockets, enhancing binding affinity and selectivity.[2][7]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of PF-4800567 have been rigorously quantified through in vitro biochemical assays and cell-based functional assays. The data consistently demonstrates a high potency for CK1ε and significant selectivity over the related CK1δ isoform.

Table 1: In Vitro Inhibitory Activity of PF-4800567

| Target Kinase | IC50 (nM) | Selectivity (over CK1δ) |

|---|---|---|

| CK1ε | 32[1][4][8][9][10][11][12][13][14] | ~22-fold[1][8] |

| CK1δ | 711[1][9][10][15] | - |

Table 2: Cellular Inhibitory Activity of PF-4800567

| Target Kinase | IC50 (µM) |

|---|---|

| CK1ε | 2.65[1][5][9][14] |

Table 3: Kinase Selectivity Profile of PF-4800567 A kinase panel screening assessed the selectivity of PF-4800567 at a concentration of 1 µM against 50 other kinases.[1][15]

| Kinase | % Inhibition at 1 µM |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Significant[1][15] |

| Other 49 kinases | Minimal to none[1] |

Role in the Circadian Clock Signaling Pathway

CK1ε is a key regulator of the mammalian circadian clock, a negative feedback loop that governs daily physiological and behavioral rhythms.[1][4] Within this loop, the transcription factors CLOCK and BMAL1 drive the expression of Period (PER) and Cryptochrome (CRY) genes.[1] The resulting PER and CRY proteins dimerize in the cytoplasm, are phosphorylated by kinases including CK1ε, and then translocate to the nucleus to inhibit their own transcription.[1][15]

CK1ε-mediated phosphorylation is a critical step that marks PER proteins for subsequent degradation, thereby controlling the timing of their nuclear entry and the overall period of the clock.[4][11][13] By inhibiting CK1ε, PF-4800567 prevents the phosphorylation of PER proteins.[11][13] This leads to their stabilization, accumulation, and altered nuclear translocation, which can modulate the circadian period.[11][15] However, studies have shown that selective inhibition of CK1ε with PF-4800567 has a minimal effect on the circadian period, in contrast to dual CK1δ/ε inhibitors, suggesting that CK1δ is the predominant isoform governing the speed of the clock.[4][8]

Key Experimental Protocols

The characterization of PF-4800567 relies on specific biochemical and cell-based assays. The methodologies for key experiments are detailed below.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of PF-4800567 on purified kinase enzymes.

-

Objective : To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε and CK1δ activity.[1]

-

Materials :

-

Purified, recombinant human CK1ε and CK1δ enzymes.[1]

-

Specific peptide substrate (e.g., α-casein).[16]

-

ATP (at Km concentration for each enzyme).[1]

-

PF-4800567 serially diluted in DMSO.[1]

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®).[1]

-

384-well plates.[1]

-

-

Procedure :

-

Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.[1]

-

Add PF-4800567 at various concentrations or DMSO as a vehicle control.[1]

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.[1]

-

Initiate the kinase reaction by adding ATP.[1]

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.[1]

-

Terminate the reaction and measure the amount of remaining ATP using a luminescent plate reader. The light output is inversely correlated with kinase activity.[15]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

-

PER Protein Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of PF-4800567 to inhibit CK1ε activity in a cellular context by monitoring the subcellular localization of a key substrate.[2]

-

Objective : To measure the inhibition of CK1ε-mediated nuclear translocation of PER3 protein in intact cells.[15]

-

Materials :

-

Procedure :

-

Seed cells onto glass-bottom plates suitable for microscopy.[2]

-

Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids. Overexpression of CK1ε promotes the nuclear localization of PER3.[2][15]

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PF-4800567 or a vehicle control (DMSO).[2]

-

Incubate for a defined period (e.g., 6 hours).[16]

-

Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and stain the nuclei with a counterstain.[16]

-

Acquire images using fluorescence microscopy.

-

Quantify the results by measuring the fluorescence intensity ratio between the nucleus and the cytoplasm. A decrease in this ratio indicates inhibition of CK1ε-mediated nuclear translocation.[2]

-

Conclusion

PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1ε.[1] Its mechanism as an ATP-competitive inhibitor that stabilizes the inactive 'DFG-out' kinase conformation is well-established.[2] With a clear quantitative profile demonstrating high in vitro potency and over 20-fold selectivity for CK1ε against CK1δ, it remains an indispensable tool for researchers.[9][10] The detailed protocols provided herein serve as a guide for its application in studying the nuanced roles of CK1ε in circadian biology and other signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PF-4800567 - Wikipedia [en.wikipedia.org]

- 4. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. axonmedchem.com [axonmedchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Unveiling the Target: A Technical Guide to PF-4800567 Hydrochloride, a Selective CK1ε Inhibitor

For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the core functionalities of PF-4800567 hydrochloride, a potent and selective small molecule inhibitor. Developed by Pfizer, this compound has emerged as a critical chemical probe for dissecting the nuanced roles of its primary target, Casein Kinase 1 Epsilon (CK1ε), a key regulator of the mammalian circadian clock and other vital cellular processes.[1][2][3]

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[4][5][6] It functions as an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase's active site.[3] This mode of action effectively blocks the phosphorylation of CK1ε substrates. Notably, PF-4800567 exhibits a significant degree of selectivity for CK1ε over the closely related isoform, CK1δ, making it an invaluable tool for distinguishing the specific functions of these two kinases.[4][7]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been rigorously quantified in both biochemical and cellular assays. The following tables summarize the key data, providing a clear comparison of its potency against CK1ε and CK1δ.

| In Vitro Inhibitory Activity | |

| Target Kinase | IC50 (nM) |

| CK1ε | 32[4][5] |

| CK1δ | 711[4][5] |

| Selectivity (over CK1δ) | ~22-fold |

| Cellular Inhibitory Activity | |

| Target Kinase | IC50 (µM) |

| CK1ε | 2.65[4][6] |

| CK1δ | 20.38[4][6] |

The Circadian Signaling Pathway: Point of Intervention

CK1ε is a central component of the negative feedback loop that governs the mammalian circadian rhythm. It phosphorylates the Period (PER) and Cryptochrome (CRY) proteins, marking them for degradation. By inhibiting CK1ε, PF-4800567 can modulate the stability of these core clock proteins.

Experimental Protocols

The characterization of this compound's activity and selectivity has been established through a series of key experiments. The methodologies for these assays are detailed below.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of PF-4800567 against purified CK1ε and CK1δ.

Materials:

-

Purified, recombinant human CK1ε and CK1δ enzymes[1]

-

Specific peptide substrate for CK1[1]

-

ATP (at Km concentration for each enzyme)[1]

-

This compound

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35)[3]

-

Kinase activity detection reagent (e.g., Kinase-Glo®)[1]

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the assay buffer, purified kinase, and peptide substrate.

-

Add the diluted PF-4800567 or a DMSO vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and quantify the remaining ATP using a luminescent assay.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular PER2 Stability Assay

This cell-based assay is designed to assess the effect of PF-4800567 on the stability of the PER2 protein, a known substrate of CK1ε.

Materials:

-

A suitable cell line (e.g., COS-7)[1]

-

Expression plasmids for PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type CK1ε[1]

-

Transfection reagent

-

Cycloheximide (B1669411) (a protein synthesis inhibitor)[1]

-

This compound

-

High-content imaging system or fluorescence microscope

Procedure:

-

Co-transfect the cells with the PER2::YFP and CK1ε expression plasmids.

-

After a suitable incubation period, treat the cells with cycloheximide to halt new protein synthesis.

-

Treat the cells with various concentrations of PF-4800567 or a vehicle control.

-

Monitor the decay of the YFP signal over several hours using a fluorescence microscope.

-

A slower decay in fluorescence in the presence of PF-4800567 indicates stabilization of the PER2 protein due to the inhibition of CK1ε-mediated phosphorylation and subsequent degradation.[8]

Conclusion

This compound is a well-characterized and highly selective inhibitor of CK1ε. Its utility as a chemical probe has been instrumental in delineating the distinct roles of CK1ε and CK1δ, particularly within the intricate signaling network of the circadian clock.[1] This technical guide provides a foundational resource for researchers leveraging this compound to further explore the multifaceted functions of CK1ε in cellular physiology and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. PF-4800567 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

PF-4800567 Hydrochloride: A Technical Guide to its Selectivity for CK1ε over CK1δ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of PF-4800567 hydrochloride, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). A thorough understanding of its interaction with CK1ε versus the closely related isoform, CK1δ, is critical for its application as a chemical probe in research and its potential development as a therapeutic agent. This document outlines the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the key signaling pathways involved.

Quantitative Selectivity Data

The selectivity of this compound for CK1ε over CK1δ has been rigorously quantified through in vitro biochemical assays and cellular activity studies. The data consistently demonstrates a significant preference for CK1ε.

| Parameter | CK1ε | CK1δ | Selectivity (CK1δ/CK1ε) | Reference |

| In Vitro IC50 | 32 nM | 711 nM | ~22-fold | [1][2][3][4][5] |

| Cellular IC50 | 2.65 µM | 20.38 µM | ~7.7-fold | [1][3] |

Table 1: Comparative inhibitory activity of this compound against CK1ε and CK1δ.

Beyond the primary targets, the broader kinase selectivity of PF-4800567 has been assessed against panels of numerous kinases. At a concentration of 1 µM, PF-4800567 showed minimal to no inhibition of most other kinases, with the exception of some off-target effects at higher concentrations.[1] This high degree of selectivity underscores its utility as a specific tool for interrogating CK1ε function.

Mechanism of Selective Inhibition

PF-4800567 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1][6] The structural basis for its selectivity for CK1ε lies in its ability to bind to the inactive "DFG-out" conformation of the kinase.[6] This conformational preference is a key determinant of its isoform specificity.

Signaling Pathway Context

Both CK1ε and CK1δ are crucial regulators of the circadian rhythm through their phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins. This phosphorylation cascade governs the stability and nuclear entry of PER and CRY, which are essential for the negative feedback loop of the molecular clock. The high selectivity of PF-4800567 has been instrumental in dissecting the specific roles of CK1ε in this pathway, demonstrating that while both isoforms are involved, CK1δ may be the more dominant regulator of the circadian period.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound relies on robust in vitro and cellular assays. Below are representative protocols for these key experiments.

In Vitro Kinase Assay for IC50 Determination

This assay measures the concentration of PF-4800567 required to inhibit 50% of the kinase activity of CK1ε and CK1δ.

Materials:

-

Recombinant human CK1ε and CK1δ enzymes

-

Kinase substrate (e.g., α-casein or a specific peptide)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled depending on the detection method

-

This compound serially diluted in Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., for luminescence-based assays like Kinase-Glo® or ADP-Glo™)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-4800567 in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the respective kinase (CK1ε or CK1δ), and the substrate.

-

Inhibitor Addition: Add the diluted PF-4800567 or DMSO (as a vehicle control) to the wells.

-

Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction, for example, by adding EDTA.

-

Detection: Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays, the amount of remaining ATP or ADP produced is measured.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Selective CK1ε Inhibitors in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 epsilon (CK1ε), a serine/threonine protein kinase, has emerged as a critical regulator in a multitude of cellular processes. Its involvement in key signaling pathways, including Wnt/β-catenin, Hippo, and the circadian rhythm, positions it as a significant therapeutic target for a range of diseases, from cancer to neurodegenerative disorders. The development of selective inhibitors for CK1ε has provided researchers with powerful tools to dissect its complex roles and to explore its potential in clinical applications. This in-depth technical guide provides a comprehensive overview of the research applications of selective CK1ε inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Research Applications of Selective CK1ε Inhibitors

The inhibition of CK1ε has shown therapeutic promise in several key areas of biomedical research:

-

Oncology: CK1ε is frequently dysregulated in various cancers, where it can promote cell proliferation, survival, and resistance to therapy.[1][2] Selective inhibition of CK1ε has been shown to suppress the growth of cancer cells, particularly those dependent on the Wnt/β-catenin signaling pathway.[2][3] Furthermore, targeting CK1ε is being explored as a synthetic lethal strategy in cancers with specific mutations, such as in the APC gene.

-

Neurodegenerative Diseases: Emerging evidence implicates CK1ε in the pathophysiology of neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[2] The kinase is involved in the phosphorylation of proteins such as tau and TDP-43, which are associated with the formation of pathological aggregates in these diseases. Selective inhibitors of CK1ε are being investigated for their potential to mitigate these disease-related processes.

-

Circadian Rhythms: CK1ε is a core component of the molecular clock that governs circadian rhythms in mammals. It regulates the stability and nuclear localization of key clock proteins like PERIOD (PER).[4] Selective inhibitors of CK1ε are invaluable tools for studying the mechanisms of the circadian clock and for developing treatments for sleep disorders and other rhythm-related conditions.[4][5]

-

Inflammation and Immunity: Recent studies have highlighted a role for CK1ε in regulating inflammatory and immune responses. It has been shown to be involved in signaling pathways that control the production of inflammatory cytokines. As such, selective CK1ε inhibitors are being explored for their potential in treating inflammatory and autoimmune diseases.

Quantitative Data for Selective CK1ε Inhibitors

The following tables summarize the in vitro and in-cell inhibitory activities of key selective and dual CK1ε inhibitors.

Table 1: In Vitro Inhibitory Activity of Selective and Dual CK1ε Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Reference(s) |

| PF-4800567 | CK1ε | 32 | N/A | [4][6][7][8] |

| CK1δ | 711 | N/A | [4][7][8] | |

| GSD0054 | CK1ε | N/A | N/A | [9] |

| SR-3029 | CK1δ | 44 | 97 | [3][10][11][12] |

| CK1ε | 260 | 97 | [3][10][11][12] | |

| PF-670462 | CK1ε | 7.7 - 90 | N/A | [1][5][13][14] |

| CK1δ | 13 - 14 | N/A | [1][5][13][14] | |

| Umbralisib (B560156) | PI3Kδ | 22.2 | N/A | [15][16][17][18][19] |

| CK1ε | 6000 (EC50) | N/A | [15][16][17] |

N/A: Not Available

Table 2: Cellular Activity of Selective and Dual CK1ε Inhibitors

| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference(s) |

| SR-3029 | A375 (Melanoma) | Proliferation | 86 | [3][12] |

| 5637 (Bladder Cancer) | Proliferation | 6 | [3] | |

| MDA-MB-231 (Breast Cancer) | Proliferation | 26 | [3] | |

| PF-670462 | COS-7 (Kidney) | PER protein nuclear translocation | 290 | [1] |

| Umbralisib | Human whole blood CD19+ cells | Proliferation | 100-300 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of selective CK1ε inhibitors. These protocols are foundational and may require optimization based on the specific cell lines, animal models, and research questions.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the IC50 value of a CK1ε inhibitor.

Materials:

-

Recombinant human CK1ε enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a specific peptide or a generic substrate like α-casein)

-

Fluorescently labeled anti-phospho-substrate antibody

-

Europium-labeled secondary antibody

-

Stop solution (e.g., 10 mM EDTA in kinase buffer)

-

Test inhibitor (e.g., PF-4800567)

-

384-well, low-volume, black microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the CK1ε inhibitor in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the CK1ε enzyme to each well (except for the negative control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the TR-FRET detection reagents (anti-phospho-substrate antibody and Europium-labeled secondary antibody).

-

Incubate the plate in the dark for 60 minutes.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of a CK1ε inhibitor on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

CK1ε inhibitor (e.g., SR-3029)

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

96-well, clear, flat-bottom microplates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the CK1ε inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of CK1ε Signaling Pathways

This protocol describes how to analyze the phosphorylation status of key proteins in CK1ε-regulated signaling pathways.

Materials:

-

Cell line of interest

-

CK1ε inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-β-catenin, anti-phospho-YAP (Ser127), anti-YAP, anti-PER2, anti-CK1ε, and a loading control like anti-GAPDH or anti-β-actin)[20][21][22]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells and treat with the CK1ε inhibitor at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the changes in protein phosphorylation.

In Vivo Efficacy Testing in Mouse Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor efficacy of a CK1ε inhibitor in vivo.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

CK1ε inhibitor (e.g., SR-3029)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[12]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the CK1ε inhibitor (e.g., 20 mg/kg SR-3029 daily via intraperitoneal injection) or vehicle to the respective groups.[12]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study (based on tumor size or signs of toxicity), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

Analyze the data to determine the effect of the inhibitor on tumor growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CK1ε and a typical experimental workflow for inhibitor evaluation.

Wnt/β-catenin Signaling Pathway

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a selective CK1ε inhibitor.

Hippo Signaling Pathway

Caption: The Hippo signaling pathway, highlighting the role of CK1ε in YAP/TAZ phosphorylation.

Circadian Rhythm Pathway

Caption: The core molecular feedback loop of the circadian clock, with CK1ε's role in PER/CRY regulation.

Experimental Workflow for CK1ε Inhibitor Evaluation

Caption: A typical preclinical experimental workflow for the evaluation of a selective CK1ε inhibitor.

Conclusion

Selective CK1ε inhibitors are indispensable tools in modern biomedical research, enabling the elucidation of fundamental cellular processes and paving the way for novel therapeutic strategies. Their applications in oncology, neurodegeneration, circadian biology, and immunology are rapidly expanding. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize these powerful molecules in their investigations. As our understanding of CK1ε's multifaceted roles continues to grow, the development and application of its selective inhibitors will undoubtedly remain at the forefront of scientific discovery and therapeutic innovation.

References

- 1. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 2. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]

- 7. xcessbio.com [xcessbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. benchchem.com [benchchem.com]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

- 14. abmole.com [abmole.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Umbralisib hydrochloride | PI3K | TargetMol [targetmol.com]

- 17. umbralisib [drugcentral.org]

- 18. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-CK1 epsilon Antibodies | Invitrogen [thermofisher.com]

- 20. scbt.com [scbt.com]

- 21. CK1 epsilon Antibody | Cell Signaling Technology [cellsignal.com]

- 22. benchchem.com [benchchem.com]

PF-4800567 Hydrochloride: A Technical Guide for Studying PER Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), and its application in the study of Period (PER) protein phosphorylation and circadian rhythms.

Core Mechanism of Action

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1ε.[1][2] CK1ε is a key serine/threonine kinase that plays a crucial role in the core feedback loop of the circadian clock by phosphorylating PER proteins.[2] This phosphorylation is a critical regulatory step that governs PER protein stability, nuclear translocation, and ultimately, the timing of the molecular clock.[1][2] Specifically, CK1ε-mediated phosphorylation can lead to both the degradation and the nuclear entry of PER proteins.[1][3] PF-4800567 binds to the ATP pocket of CK1ε, particularly when the kinase is in an inactive "DFG-out" conformation, which contributes to its selectivity.[2]

Impact on PER Protein Phosphorylation and Circadian Rhythms

The phosphorylation of PER proteins by CK1δ and CK1ε is a complex process. Phosphorylation at certain sites stabilizes the PER proteins, while phosphorylation at other sites targets them for degradation via the β-TrCP-mediated ubiquitination pathway.[4][5] This "phosphoswitch" mechanism is fundamental to the regulation of circadian period length.[4][5]

While PF-4800567 is a potent inhibitor of CK1ε, studies have revealed that CK1δ is the principal regulator of the circadian clock period.[6] Pharmacological inhibition of CK1δ, but not CK1ε, significantly lengthens circadian rhythms in both central (suprachiasmatic nucleus) and peripheral tissues.[6] However, selective inhibition of CK1ε with PF-4800567 has been shown to have a minimal effect on the circadian clock in wild-type models, suggesting that CK1ε is not the predominant mediator of circadian timing under normal conditions.[3][6] The compound does, however, effectively block CK1ε-mediated PER3 nuclear localization and PER2 degradation.[1][3] Interestingly, in animal models with a gain-of-function mutation in CK1ε (Ck1εtau), PF-4800567 is effective at lengthening the circadian period.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related non-selective CK1δ/ε inhibitor, PF-670462.

| Inhibitor | Target | IC50 (in vitro) | IC50 (whole cell) | Selectivity |

| PF-4800567 | CK1ε | 32 nM[3][7] | 2.65 µM[7] | >20-fold selective for CK1ε over CK1δ[6][7] |

| CK1δ | 20.38 µM[7] | |||

| PF-670462 | CK1δ/ε | ~6-fold more potent toward CK1δ[1][6] |

| Compound | Animal Model | Dosage | Route | Effect on Circadian Period |

| PF-4800567 | Mice (C57BL/6J) | 100 mg/kg[8] | s.c.[8] | Minimal effect[8] |

| PF-670462 | Mice (C57BL/6J) | 10 mg/kg/day[8] | s.c. | Significant period lengthening[8] |

Experimental Protocols

Detailed methodologies for key experiments involving PF-4800567 are provided below.

In Vitro Kinase Assay

This assay is used to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Recombinant human CK1ε and CK1δ

-

Synthetic peptide substrate (e.g., α-casein)[8]

-

This compound

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100[8]

-

ATP solution

-

Stop solution (e.g., EDTA)[8]

-

384-well plates[8]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection method[8]

Procedure:

-

Prepare serial dilutions of PF-4800567 in DMSO.[8]

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[8]

-

Add 10 µL of a solution containing the recombinant kinase and the peptide substrate in the reaction buffer.[8]

-

Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 100 µM).[8]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[8]

-

Terminate the reaction by adding a stop solution.[8]

-

Quantify kinase activity by measuring ATP consumption or phosphate (B84403) incorporation using a suitable detection method like the ADP-Glo™ assay.[8]

-

Plot the percentage of inhibition against the inhibitor concentration and use a four-parameter logistic equation to calculate the IC50 value.[8]

PER Protein Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of an inhibitor to block CK1-mediated nuclear translocation of PER proteins in a cellular context.[2][8]

Materials:

-

Expression plasmids for a fluorescently tagged PER protein (e.g., pEGFP-PER3) and human CK1ε or CK1δ.[2][8]

-

Transfection reagent (e.g., Lipofectamine)[2]

-

This compound

-

4% paraformaldehyde

-

Fluorescence microscope or high-content imaging system[2]

Procedure:

-

Seed the cells onto glass-bottom plates suitable for microscopy.[2]

-

Co-transfect the cells with the plasmids expressing the fluorescently tagged PER protein and the respective kinase.[8]

-

24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or DMSO for a specified duration (e.g., 6 hours).[8]

-

Fix the cells with 4% paraformaldehyde.[8]

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of PER protein nuclear localization. A decrease in this ratio with increasing inhibitor concentration indicates inhibition of nuclear translocation.[2]

In Vivo Circadian Rhythm Analysis

This protocol outlines the procedure for assessing the effect of PF-4800567 on the circadian locomotor activity of mice.

Materials:

-

Mice (e.g., C57BL/6J)[8]

-

Running-wheel cages

-

Data acquisition system (e.g., ClockLab)[8]

-

This compound

-

Vehicle solution for injection

Procedure:

-

House individual mice in cages equipped with running wheels and maintain them in a controlled light-dark cycle (e.g., 12:12).

-

After an acclimation period, release the mice into constant darkness to allow their free-running circadian rhythms to be observed.

-

Prepare a formulation of PF-4800567 (e.g., 100 mg/kg) in a suitable vehicle.[8]

-

Administer the compound or vehicle via a specific route (e.g., subcutaneous injection) at the same time each day.[8]

-

Continuously record the wheel-running activity throughout the experiment.[8]

-

Generate actograms to visualize the activity patterns.

-

Calculate the circadian period (tau) for each mouse during the treatment period using appropriate software.[8]

-

Compare the period length between the vehicle-treated and drug-treated groups to determine the effect of the inhibitor.[8]

Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to PF-4800567 Hydrochloride: A Selective Casein Kinase 1ε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of PF-4800567 hydrochloride, a potent and selective inhibitor of Casein Kinase 1ε (CK1ε). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of circadian rhythms, neurodegenerative diseases, and oncology.

Chemical Properties and Structure

This compound is a synthetic small molecule belonging to the pyrazolopyrimidine class of compounds. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |

| Molecular Formula | C₁₇H₁₉Cl₂N₅O₂ |

| Molecular Weight | 396.27 g/mol |

| CAS Number | 1391052-28-0 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

PF-4800567 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1ε (CK1ε).[1] It exhibits significantly greater potency for CK1ε over the closely related isoform CK1δ.[1] The primary mechanism of action of PF-4800567 involves the modulation of the core circadian clock machinery.

The circadian clock is a complex, autoregulatory feedback loop involving a set of core clock proteins. CK1ε plays a crucial role in this process by phosphorylating the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, leading to their degradation and nuclear entry, which in turn regulates the transcription of clock-controlled genes.

By inhibiting CK1ε, PF-4800567 disrupts this phosphorylation cascade. Specifically, it has been shown to block the CK1ε-mediated nuclear translocation of PER3 and the degradation of PER2.[2] This interference with the core clock mechanism can modulate the period and phase of circadian rhythms.

References

PF-4800567 Hydrochloride: A Technical Guide to a Selective Chemical Probe for Casein Kinase 1 Epsilon (CK1ε)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Epsilon (CK1ε), a serine/threonine protein kinase, is a pivotal regulator of numerous cellular processes, with a particularly prominent role in the mammalian circadian clock.[1] Along with its closely related isoform, CK1δ, it governs the period of our internal biological clock by phosphorylating core clock proteins.[2] Deregulation of this rhythm is linked to various disorders, including depression, seasonal affective disorder, and metabolic diseases.[2][3]

PF-4800567 hydrochloride is a potent, ATP-competitive, and highly selective small-molecule inhibitor of CK1ε.[2][4][5] Developed by Pfizer, it has become an indispensable chemical probe for the scientific community.[2][6] Its primary value lies in its ability to parse the distinct biological functions of CK1ε from those of CK1δ, an endeavor previously complicated by the high homology and overlapping functions of the two isoforms.[2][7] This guide provides a comprehensive technical overview of PF-4800567, summarizing its biochemical and cellular activities, mechanism of action, and key experimental protocols for its characterization and use.

Data Presentation

The potency and selectivity of PF-4800567 have been rigorously quantified in both biochemical and cellular assays. The following tables provide a structured summary of this data for clear comparison.

Table 1: In Vitro and Cellular Inhibitory Activity of PF-4800567

| Assay Type | Target Kinase | IC₅₀ | Selectivity (over CK1δ) | Reference |

| In Vitro (Biochemical) | CK1ε | 32 nM | ~22-fold | [2][4] |

| CK1δ | 711 nM | - | [2][4] | |

| Cell-Based | CK1ε | 2.65 µM | ~7.7-fold | [2][8][9] |

| CK1δ | 20.38 µM | - | [2][8][9] |

Table 2: Kinase Selectivity Profile of PF-4800567

The selectivity of PF-4800567 was evaluated against a diverse panel of 50 kinases. At a concentration of 1 µM, the compound demonstrated a high degree of selectivity for CK1ε.[2][10]

| Kinase | % Inhibition at 1 µM | Reference |

| CK1ε | High (IC₅₀ = 32 nM) | [2][3] |

| Epidermal Growth Factor Receptor (EGFR) | Significant | [2][10] |

| Other 49 Kinases | Minimal to None | [2][10] |

Table 3: Comparative Inhibitory Profile: PF-4800567 vs. PF-670462

A comparison with PF-670462, a well-characterized pan-inhibitor of CK1δ and CK1ε, highlights the unique selectivity of PF-4800567.

| Compound | Target | In Vitro IC₅₀ (nM) | Selectivity Profile | Reference |

| PF-4800567 | CK1ε | 32 | >20-fold selective for CK1ε | [3][11] |

| CK1δ | 711 | [3][11] | ||

| PF-670462 | CK1ε | 77 | ~6-fold selective for CK1δ | [10][11] |

| CK1δ | 13 | [10][11] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈ClN₅O₂·HCl | [4] |

| Molecular Weight | 396.27 g/mol | [4] |

| CAS Number | 1391052-28-0 | [4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Soluble to 25 mg/ml in DMF | [12] | |

| Storage | Desiccate at Room Temperature; -20°C for long-term solution storage | [4][12] |

Mechanism of Action

PF-4800567 functions as an ATP-competitive inhibitor, directly competing with endogenous ATP for binding within the kinase domain of CK1ε.[4][5] Structural biology studies have provided critical insights into its selectivity. X-ray crystallography reveals that PF-4800567 preferentially binds to a "DFG-out" conformation of CK1ε.[5][13] This "DFG-out" state represents an inactive conformation of the kinase, and the inhibitor's ability to stabilize this conformation is a key determinant of its high potency and isoform selectivity.[5][13]

Mandatory Visualizations: Signaling Pathways and Workflows

Experimental Protocols

The characterization of PF-4800567 has been enabled by a series of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Kinase Assay (for IC₅₀ Determination)

This protocol outlines a method to determine the concentration of PF-4800567 required to inhibit 50% of CK1ε or CK1δ activity in vitro.[11]

-

Objective: To quantify the potency of PF-4800567 against purified CK1ε and CK1δ enzymes.

-

Materials:

-

Purified, recombinant human CK1ε and CK1δ enzymes.

-

Specific peptide substrate (e.g., α-casein).[11]

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[11]

-

ATP solution (at the Kₘ concentration for each respective enzyme).[3][10]

-

PF-4800567 serially diluted in DMSO.

-

384-well assay plates.

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Inhibitor Plating: Add 5 µL of serially diluted PF-4800567 or DMSO (vehicle control) to the wells of a 384-well plate.[11]

-

Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase (CK1ε or CK1δ) and the peptide substrate prepared in reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution.[11]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the reaction and measure the remaining kinase activity according to the detection kit manufacturer's instructions (e.g., by quantifying ADP production).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition relative to the DMSO control against the logarithm of PF-4800567 concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[10]

-

PER Protein Nuclear Localization Assay (Cell-Based)

This cellular assay assesses the ability of PF-4800567 to inhibit CK1ε activity by monitoring the subcellular localization of its substrate, the Period (PER) protein.[10][11]

-

Objective: To measure the potency of PF-4800567 in blocking CK1ε-mediated nuclear translocation of PER3 in intact cells.

-

Materials:

-

Expression plasmids: pEGFP-PER3 (or other fluorescently tagged PER protein) and a plasmid for human CK1ε.[5][11]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent.

-

PF-4800567 serially diluted in DMSO.

-

4% Paraformaldehyde (PFA) for cell fixation.

-

Fluorescence microscope or high-content imaging system.

-

Procedure:

-

Cell Culture and Transfection: Culture COS-7 cells on glass-bottom plates. Co-transfect the cells with plasmids expressing PER3-GFP and CK1ε.[11]

-

Compound Treatment: Approximately 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or DMSO vehicle control for a specified duration (e.g., 6 hours).[11]

-

Fixation and Staining: Fix the cells with 4% PFA and counterstain the nuclei with DAPI.[11]

-

Imaging: Acquire images using a fluorescence microscope, capturing both the GFP (PER3) and DAPI (nuclei) channels.[11]

-

-

Quantification:

-

For each cell, measure the mean fluorescence intensity of the PER-GFP signal in the nucleus and the cytoplasm.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio to quantify the extent of nuclear localization.

-

Plot this ratio against the inhibitor concentration to determine the cellular IC₅₀.[10]

-

Cellular Circadian Rhythm Assay

This assay is used to determine the effect of a compound on the period length of the cellular clock in cultured fibroblasts.[2][14]

-

Objective: To measure changes in the circadian period of cultured cells upon treatment with PF-4800567.

-

Materials:

-

Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven by the Bmal1 promoter).[2]

-

Synchronization agent (e.g., dexamethasone).[2]

-

PF-4800567 at a range of concentrations.

-

Recording medium containing luciferin (B1168401).

-

Luminometer or automated real-time recording system.

-

-

Procedure:

-

Cell Plating: Plate the reporter cells in 35-mm dishes.

-

Synchronization: Once confluent, synchronize the cellular clocks by treating with dexamethasone (B1670325) for a short period (e.g., 2 hours).

-

Compound Treatment: After synchronization, replace the medium with fresh recording medium containing luciferin and the desired concentration of PF-4800567 or DMSO vehicle.[8]

-

Data Recording: Transfer the dishes to a luminometer and record the bioluminescence signal continuously for at least 6 days.[8]

-

-

Data Analysis:

-

Analyze the bioluminescence rhythms to determine the period length for each treatment condition using specialized software (e.g., ClockLab or RAP).[8][11]

-

Compare the period length of PF-4800567-treated cells to that of vehicle-treated controls. Studies have shown PF-4800567 has only a minimal effect on the circadian period, in contrast to CK1δ/ε inhibitors like PF-670462 which cause robust period lengthening.[3][7]

-

Conclusion

This compound is a well-validated, potent, and highly selective chemical probe for Casein Kinase 1 Epsilon.[2] Its critical value to the research community is its ability to functionally isolate CK1ε from the highly homologous CK1δ, allowing for precise investigation of isoform-specific roles.[2] Seminal studies using PF-4800567 have been instrumental in establishing that while both CK1δ and CK1ε phosphorylate core clock proteins, it is CK1δ that acts as the primary regulator of circadian clock speed.[3][14] Beyond circadian biology, CK1ε is implicated in other critical signaling pathways, including Wnt/β-catenin, making PF-4800567 an invaluable tool for researchers across multiple fields of cell biology and drug discovery.[15][16]

References

- 1. gosset.ai [gosset.ai]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. benchchem.com [benchchem.com]

- 6. PF-4800567 - Wikipedia [en.wikipedia.org]

- 7. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vivo Effects of PF-4800567 on the Suprachiasmatic Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), on the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. While initially investigated for its potential to modulate circadian rhythms, research indicates that selective inhibition of CK1ε by PF-4800567 has minimal impact on the period of the circadian clock in wild-type models. This is in stark contrast to pan-CK1δ/ε inhibitors, which significantly lengthen the circadian period. This guide synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly suggests that CK1δ, rather than CK1ε, is the predominant isoform regulating circadian timing within the SCN.

Introduction: The Role of Casein Kinase 1 in Circadian Rhythms

The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior.[1] At the molecular level, this clock is governed by a transcriptional-translational feedback loop (TTFL) involving a set of core clock genes and their protein products.[2][3] A key regulatory component of this loop is the post-translational modification of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which form the negative arm of the feedback loop.[2][4]

Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are crucial serine/threonine kinases that phosphorylate PER proteins, targeting them for degradation.[2][5] This phosphorylation is a critical step that controls the timing of PER protein accumulation, nuclear entry, and subsequent repression of the CLOCK:BMAL1 transcriptional activator complex.[4][6] Given their central role, CK1δ and CK1ε have emerged as attractive targets for pharmacological modulation of the circadian clock.[7][8]

PF-4800567 was developed as a potent and selective inhibitor of CK1ε, with the aim of dissecting the specific roles of CK1ε and CK1δ in circadian regulation.[5][7] This guide focuses on the in vivo effects of PF-4800567, particularly its impact on the function of the suprachiasmatic nucleus (SCN).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies of PF-4800567.

Table 1: In Vitro Potency and Selectivity of PF-4800567

| Parameter | Value | Reference |

| CK1ε IC50 | 32 nM | [7] |

| Selectivity over CK1δ | >20-fold | [7] |

Table 2: In Vivo Effects of PF-4800567 on Circadian Period

| Model System | Genotype | PF-4800567 Dose | Effect on Period | Reference |

| Mice (in vivo) | Wild-type | 100 mg/kg, s.c. | Minimal to no effect | [9] |

| Mice (in vivo) | Ck1εtau | 100 mg/kg, s.c. | Significant lengthening | [9] |

| SCN Slices (ex vivo) | Wild-type | 1 µM | Slight lengthening (~0.9 h) | [9] |

| Fibroblasts (in vitro) | Wild-type | 1 µM | Slight lengthening (~0.9 h) | [9] |

Table 3: Comparative Effects of PF-4800567 and PF-670462 (pan-CK1δ/ε inhibitor)

| Compound | Target(s) | Effect on Wild-Type Circadian Period (in vivo) | Reference |

| PF-4800567 | CK1ε | Minimal | [7][9] |

| PF-670462 | CK1δ/ε | Robust lengthening | [7][9] |

Signaling Pathway

PF-4800567 exerts its effects by inhibiting the kinase activity of CK1ε. Within the SCN, CK1ε is involved in the phosphorylation of PER proteins. This phosphorylation is a critical step in the degradation of PER, which in turn regulates the timing of the circadian negative feedback loop.

Experimental Protocols

In Vivo Assessment of Circadian Rhythms

A standard protocol to assess the in vivo effects of PF-4800567 on the circadian clock involves monitoring the locomotor activity of mice.

-

Animal Model: Male C57BL/6J mice are commonly used.[10]

-

Housing: Mice are individually housed in cages equipped with running wheels to monitor locomotor activity.[10]

-

Entrainment: Animals are entrained to a 12-hour light:12-hour dark cycle for at least two weeks.[10]

-

Free-Running Period: Mice are then transferred to constant darkness to allow their endogenous circadian rhythms to free-run.[10]

-

Drug Administration: PF-4800567 is typically formulated in a vehicle such as 20% 2-hydroxypropyl β-cyclodextrin.[9] A common dosage is 100 mg/kg administered subcutaneously (s.c.) at the same time each day.[9][10]

-

Data Analysis: Wheel-running activity is continuously recorded and analyzed using software like ClockLab to generate actograms and calculate the circadian period (tau).[9][10]

Ex Vivo SCN Slice Culture and Bioluminescence Recording

To directly assess the effect of PF-4800567 on the SCN, organotypic slice cultures can be prepared from transgenic mice expressing a luciferase reporter under the control of a clock gene promoter (e.g., PER2::Luc).

-

Animal Model: PER2::Luciferase transgenic mice.[9]

-

SCN Slice Preparation: Coronal brain slices containing the SCN are prepared from neonatal or adult mice.

-

Culture: SCN slices are cultured on a semipermeable membrane in a culture medium containing luciferin.

-

Compound Treatment: PF-4800567 is added to the culture medium at desired concentrations (e.g., 1 µM).[9]

-

Bioluminescence Recording: Bioluminescence is continuously monitored using a photomultiplier tube or a CCD camera.

-

Data Analysis: The period of the bioluminescence rhythm is calculated to determine the effect of the compound on the SCN clock.

Discussion and Conclusion

While PF-4800567 may not be a primary tool for robustly modulating circadian period in wild-type organisms, it remains an invaluable pharmacological probe for dissecting the distinct roles of CK1ε and CK1δ in various cellular processes beyond circadian rhythms.[7] For drug development professionals, this highlights the critical importance of isoform selectivity when targeting kinases involved in complex biological pathways. Future research may focus on the potential synergistic effects of modulating both CK1δ and CK1ε or exploring the role of CK1ε in specific sub-populations of SCN neurons or in different physiological contexts.

References

- 1. BK Channels Regulate Spontaneous Action Potential Rhythmicity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. The Mammalian Circadian Clock Protein Period Counteracts Cryptochrome in Phosphorylation Dynamics of Circadian Locomotor Output Cycles Kaput (CLOCK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Casein kinase 1 dynamics underlie substrate selectivity and the PER2 circadian phosphoswitch | eLife [elifesciences.org]

- 7. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]

- 9. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Neuroprotective Potential of PF-4800567 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4800567 hydrochloride is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε). While extensively characterized for its role in modulating the circadian rhythm, emerging research into the functions of CK1 isoforms in neuropathologies suggests a potential, yet largely unexplored, neuroprotective role for PF-4800567. This technical guide provides a comprehensive overview of the established biochemical and cellular activities of PF-4800567, alongside a discussion of its theoretical neuroprotective properties derived from studies on CK1 inhibition in the context of neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this area.

Core Compound Properties and Mechanism of Action

This compound is a selective ATP-competitive inhibitor of CK1ε.[1] Its primary mechanism of action is the inhibition of the phosphorylation of downstream protein targets by CK1ε. This selectivity allows for the specific investigation of CK1ε function in various cellular processes.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of PF-4800567 have been determined through in vitro and cellular assays.

| Target Kinase | IC50 (nM) | Selectivity (over CK1δ) | Reference |

| CK1ε | 32 | ~22-fold | [2] |

| CK1δ | 711 | - | [2] |

| Target Kinase | Cellular IC50 (µM) | Reference |

| CK1ε | 2.65 | [1] |

| CK1δ | 20.38 | [1] |

Established Role in Circadian Rhythm Regulation

The most well-documented biological function of PF-4800567 is its role in the regulation of the circadian clock. CK1ε, along with CK1δ, is a key regulator of the core clock machinery through the phosphorylation of Period (PER) and Cryptochrome (CRY) proteins, which are critical components of the transcriptional-translational feedback loop that drives circadian rhythms.

PF-4800567 has been shown to block CK1ε-mediated phosphorylation of PER proteins, which affects their stability and nuclear translocation.[2][3] Specifically, it has been demonstrated that PF-4800567 can inhibit the degradation of PER2 and block the nuclear localization of PER3.[2][3] However, despite its potent inhibition of CK1ε, PF-4800567 has a minimal effect on the overall period of the circadian clock, suggesting that CK1δ may be the more dominant isoform in this process.[2]

Signaling Pathway in Circadian Rhythm

Caption: Role of PF-4800567 in the circadian feedback loop.

Potential Neuroprotective Properties of PF-4800567

While direct experimental evidence for the neuroprotective effects of PF-4800567 is limited in publicly available literature, a compelling case for its potential in this area can be built upon the growing understanding of CK1's role in neurodegenerative diseases.

Overexpression of CK1δ and CK1ε has been observed in post-mortem brain tissue from individuals with Alzheimer's disease (AD).[1] Furthermore, CK1δ has been implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and other proteins associated with neurodegeneration such as TDP-43.[1]

Studies utilizing the non-selective CK1δ/ε inhibitor, PF-670462, have provided proof-of-concept for the therapeutic potential of targeting these kinases in neurodegenerative models.

Evidence from CK1δ/ε Inhibition in Alzheimer's Disease Models

In mouse models of Alzheimer's disease, the non-selective CK1δ/ε inhibitor PF-670462 has been shown to:

-

Reduce Amyloid Burden: Treatment with PF-670462 resulted in a dose-dependent reduction in amyloid-β (Aβ) plaque load in the prefrontal cortex and hippocampus.[4][5]

-

Improve Cognitive Function: The inhibitor was able to rescue working memory deficits and improve cognitive-affective behavior.[4][6]

-

Normalize Circadian Rhythms: PF-670462 also normalized behavioral circadian rhythms, which are often disrupted in AD.[6]

These findings suggest that inhibition of CK1ε, a target of PF-4800567, may contribute to these neuroprotective effects.

Hypothetical Neuroprotective Signaling Pathway

Caption: Hypothesized neuroprotective mechanism of PF-4800567.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of PF-4800567 are provided below.

In Vitro Kinase Assay (IC50 Determination)

This protocol is adapted from studies determining the IC50 values of CK1 inhibitors.

-

Enzyme Preparation: Use recombinant human CK1ε and CK1δ.

-

Substrate: A suitable peptide substrate for CK1, such as a casein-derived peptide.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Buffer: A typical buffer would contain Tris-HCl, MgCl₂, DTT, and a source of ATP (e.g., [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based assays).

-

Assay Procedure:

-

Add the kinase, substrate, and inhibitor to a microplate well.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

-

PER Protein Nuclear Localization Assay

This cell-based assay assesses the effect of PF-4800567 on the nuclear translocation of PER proteins.[3]

-

Cell Line: COS-7 cells are commonly used.

-

Transfection: Co-transfect cells with plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and CK1ε.

-

Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of PF-4800567 or a vehicle control (DMSO).

-

Imaging:

-

After a suitable incubation period, fix the cells.

-

Counterstain the nuclei with a DNA stain (e.g., DAPI).

-

Acquire images using fluorescence microscopy.

-

Analyze the subcellular localization of the fluorescently tagged PER protein.

-

Experimental Workflow for Characterizing a Selective Kinase Inhibitor

Caption: General workflow for kinase inhibitor characterization.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the specific roles of CK1ε in cellular signaling. While its effects on the circadian rhythm are well-established, its potential as a neuroprotective agent remains an exciting and underexplored area of investigation. The strong evidence linking CK1δ/ε to the pathology of neurodegenerative diseases, combined with the promising results from studies using non-selective inhibitors, provides a solid rationale for further investigation into the neuroprotective capabilities of PF-4800567.

Future research should focus on directly assessing the effects of PF-4800567 in neuronal cell culture models of neurotoxicity and in animal models of neurodegenerative diseases. Such studies will be crucial in determining whether the selective inhibition of CK1ε by PF-4800567 can indeed offer a viable therapeutic strategy for these devastating disorders.

References

- 1. CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

PF-4800567 hydrochloride solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of PF-4800567 hydrochloride, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2][3] Included are detailed solubility data in various solvents, protocols for solubility determination and stock solution preparation, and diagrams illustrating its mechanism of action within the circadian rhythm signaling pathway.

Introduction

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1ε, with an IC50 of 32 nM.[4] It exhibits approximately 22-fold greater potency for CK1ε over the closely related isoform, CK1δ (IC50 = 711 nM). This selectivity makes PF-4800567 an invaluable chemical probe for dissecting the specific roles of CK1ε in cellular processes, most notably in the regulation of the circadian clock.[5] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₈ClN₅O₂・HCl |

| Molecular Weight | 396.27 g/mol |

| Appearance | White to light yellow or beige crystalline solid[4] |

| Purity | ≥98% |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended.[6] |

Solubility Data

The solubility of this compound varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), moderately soluble in Dimethylformamide (DMF), and has low solubility in ethanol (B145695) and aqueous solutions.[2][6]

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes | Source |

| DMSO | 10 - 120 | 27.8 - 333.5 | Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility. Warming and ultrasonication can aid dissolution. | [2][6][7] |

| DMF | 25 | ~69.5 | - | [2][6] |

| Ethanol | 1 - 5 | ~2.8 - 13.9 | - | [2][6] |

| Water | Insoluble | Insoluble | Sparingly soluble in aqueous buffers. | [6][7] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 | ~1.4 | For aqueous experiments, first dissolve in DMF then dilute with buffer. | [2][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.95 | A common vehicle for in vivo studies. | [4][8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.95 | Alternative vehicle for in vivo studies. | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.95 | Alternative vehicle for in vivo studies. | [4] |

Signaling Pathway of PF-4800567 in Circadian Rhythm Regulation

PF-4800567 selectively inhibits CK1ε, a key kinase in the negative feedback loop of the mammalian circadian clock. CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, which leads to their degradation and nuclear entry, ultimately inhibiting their own transcription by the CLOCK-BMAL1 complex.[5] By inhibiting CK1ε, PF-4800567 can modulate this process.

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for serial dilution in subsequent experiments.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Sonicator (water bath)

-

Sterile, amber glass vial or polypropylene (B1209903) tube

-

Calibrated analytical balance and weighing paper

Procedure:

-

Pre-weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound powder.

-

Solvent Addition: Transfer the weighed powder into the sterile vial. Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 25.24 µL of DMSO per 1 mg of compound, based on a MW of 396.27).

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 50°C) can also be applied, but avoid overheating.[7] Visually inspect for complete dissolution.

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C in solvent).[7][9]

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

Objective: To determine the kinetic solubility of PF-4800567 in an aqueous buffer, which is crucial for designing cell-based assays and avoiding compound precipitation.

Materials:

-

100 mM this compound in DMSO (from Protocol 1)

-

Aqueous buffer of choice (e.g., PBS, pH 7.2)

-

96-well clear-bottom microplate

-

Microplate reader capable of measuring absorbance at ~620 nm

-

Multichannel pipette

Procedure:

-

Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 100 mM DMSO stock solution with DMSO.

-

Dispense Buffer: Add 198 µL of the aqueous buffer to the wells of the clear-bottom 96-well plate.

-